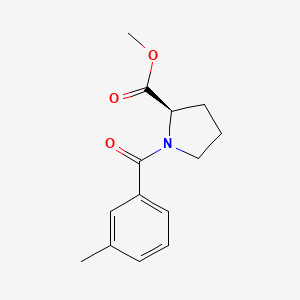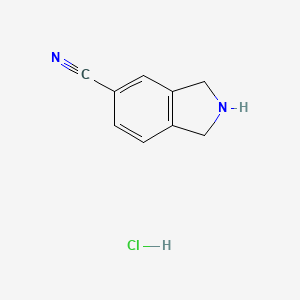
(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride
Overview
Description
(5-Methyl-pyridin-2-yl)-piperidin-4-yl-amine dihydrochloride: is a chemical compound with the molecular formula C11H19Cl2N3 and a molecular weight of 264.19 g/mol . It is a derivative of piperidine and pyridine, featuring a methyl group at the 5-position of the pyridine ring and an amine group attached to the piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methylpyridine-2-carboxylic acid and piperidine .
Reaction Steps: The carboxylic acid group of 5-methylpyridine-2-carboxylic acid is first converted to an amine group through a reduction reaction. This is followed by the formation of an amide bond with piperidine.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
(5-Methyl-pyridin-2-yl)-piperidin-4-yl-amine dihydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methyl-pyridine-2-carboxylic acid .
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and sulfuric acid for oxidation.
Major Products Formed: Products include 5-methyl-pyridine-2-carboxylic acid , piperidine , and various substituted derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It serves as a ligand in biological studies to understand receptor interactions.
Medicine: It is investigated for its potential therapeutic properties in drug development.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (5-Methyl-pyridin-2-yl)-piperidin-4-yl-amine dihydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific receptors and enzymes in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
Piperidine derivatives
Pyridine derivatives
Other substituted pyridines
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications.
Would you like more detailed information on any specific section?
Properties
IUPAC Name |
5-methyl-N-piperidin-4-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;;/h2-3,8,10,12H,4-7H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPBQPQNMPHPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694696 | |
| Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793675-05-5 | |
| Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethoxyspiro[3.5]nonan-1-one](/img/structure/B1423565.png)
![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B1423567.png)



![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)






